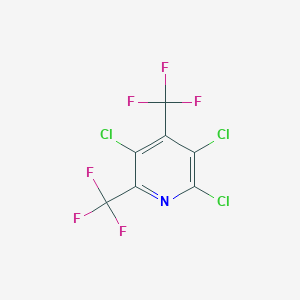

2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine” is a chemical compound with the molecular formula C7Cl3F6N . It has a molecular weight of 318.43 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7Cl3F6N/c8-2-1 (6 (11,12)13)3 (9)5 (10)17-4 (2)7 (14,15)16 .Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, are used in the protection of crops from pests . They undergo various chemical reactions to form different derivatives .Physical and Chemical Properties Analysis

“this compound” is a liquid . Its unique physicochemical properties are derived from the fluorine atom and the pyridine moiety .Scientific Research Applications

Synthesis of Pyridine Derivatives

2,3,5-Trichloro-4,6-bistrifluoromethyl pyridine is relevant in the synthesis of various pyridine derivatives. These derivatives have a wide range of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic characteristics. They are also used as pesticides, fungicides, and herbicides. Their significance in photodynamic cell-specific cancer therapy has been highlighted due to their structural similarity to symmetrical triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers (Maleki, 2015).

Chemical Synthesis Processes

This compound plays a role in chemical synthesis processes. For instance, the preparation of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine involves fluorination reactions, which are crucial in understanding the effects of various synthesis parameters (Zhou Hong-feng, 2007).

Structural and Spectroscopic Analysis

The compound's derivatives, like 5-trifluoromethyl-pyridine-2-thione, show potential as antithyroid drugs. Their interaction with molecular iodine, observed through UV-spectroscopy and X-ray diffraction, offers insights into the complexation behavior of these derivatives (Chernov'yants et al., 2011).

Material Synthesis

This compound is also involved in the synthesis of materials like polyimides, which have applications in various industrial sectors due to their excellent thermal stability and solubility in polar aprotic solvents (Zhuo et al., 2014).

Coordination Chemistry

The compound contributes to the field of coordination chemistry, as seen in the synthesis of cobalt(II) complexes with uracil-containing 2,6-diformylpyridine ligands. These complexes offer insights into the coordination behavior and theoretical studies of such systems (Koz et al., 2010).

Chemosensor Development

Derivatives of this compound have been used in developing chemosensors, like the 2,6-bis(2-benzimidazolyl)pyridine, which is effective in detecting fluoride ions (Chetia & Iyer, 2008).

Pesticide Synthesis

One significant application includes its use in synthesizing pesticides. The review of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, an important derivative, is a testament to its relevance in the pesticide industry (Lu Xin-xin, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,3,5-trichloro-4,6-bis(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl3F6N/c8-2-1(6(11,12)13)3(9)5(10)17-4(2)7(14,15)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWWGZUWYQHWIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl3F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)

![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)